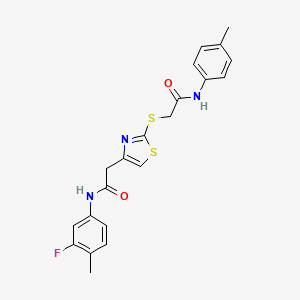

![molecular formula C19H18N2O2S B2799723 Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903418-12-1](/img/structure/B2799723.png)

Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound that has been studied for its potential biological activities . It is a derivative of benzo[b]thiophen-2-yl-3- (4-arylpiperazin-1-yl)-propan-1-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . Another method demonstrated the synthesis of 2-substituted benzo[b]thiophenes via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using techniques such as X-ray crystallography . Docking studies can also shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be studied using various techniques. The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be studied using various techniques. For instance, the photophysical and electrochemical properties of similar complexes have been studied .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis and reactivity of benzo[b]thiophene derivatives have been extensively explored. One study describes the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles. This benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition under basic conditions, leading to 2,3-dihydro-3-substituted-benzo[b]-thiophene 1-oxides or in acidic media leading to rearomatized 3-substituted-benzo[b]thiophenes. This method provides an easy two-step functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Crystal Structures

Another area of research is the study of crystal structures of benzo[b]thiophene derivatives. For instance, the crystal structures of three bis(benzo[b]thiophen-2-yl)methane derivatives have been analyzed. The studies discussed the conformation of these molecules and revealed similarities in their crystal packings, highlighting the importance of S...π contacts in their structures (Katzsch et al., 2016).

Optical Properties

The synthesis and optical properties of benzo[b]thiophene derivatives have also been a focus. One study reported on the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles and a new BODIPY fluorophore. These compounds exhibit promising optical properties, including absorption and emission spectra, as well as nonlinear optical features superior to existing analogues. The BODIPY fluorophore, in particular, displayed intense red-shifted fluorescence emission in CH2Cl2, which is fully preserved in the solid state (Schmidt et al., 2009).

Anticonvulsant Agents

Research into benzo[b]thiophene derivatives as potential anticonvulsant agents has led to the synthesis of novel compounds showing significant activity. For example, a series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated. The most potent compound demonstrated remarkable anticonvulsant activity with a protective index significantly higher than the reference drug phenytoin, indicating its potential as a sodium channel blocker and anticonvulsant agent (Malik & Khan, 2014).

Mecanismo De Acción

Target of Action

The primary target of Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

serotonin system and related pathways. Serotonin has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

Given its affinity for the 5-ht1a serotonin receptors, it can be inferred that it likely has an impact on the physiological functions regulated by these receptors, such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Propiedades

IUPAC Name |

1-benzothiophen-2-yl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-13-6-7-18(20-11-13)23-15-8-9-21(12-15)19(22)17-10-14-4-2-3-5-16(14)24-17/h2-7,10-11,15H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGJQYPXOIQAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2799640.png)

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)

![{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B2799644.png)

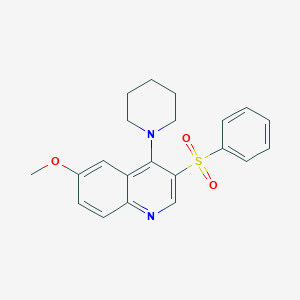

![[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2799650.png)

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)

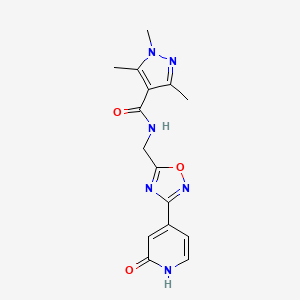

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)